N-(1-Amino-2,3-dihydro-1H-inden-4-YL)acetamide
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Overview
Description
N-(1-Amino-2,3-dihydro-1H-inden-4-YL)acetamide is a chemical compound that belongs to the class of indene derivatives It features an indene ring system with an amino group at the 1-position and an acetamide group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Amino-2,3-dihydro-1H-inden-4-YL)acetamide typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.
Acetylation: The final step involves the acetylation of the amino group to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(1-Amino-2,3-dihydro-1H-inden-4-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-(1-Amino-2,3-dihydro-1H-inden-4-YL)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antiviral, and anticancer properties.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(1-Amino-2,3-dihydro-1H-inden-4-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide: This compound is structurally similar but features an oxo group instead of an amino group.
5-Aminoindan-1-one: Another related compound with an amino group at the 5-position of the indene ring.
Uniqueness
N-(1-Amino-2,3-dihydro-1H-inden-4-YL)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and an acetamide group on the indene ring makes it a versatile scaffold for further functionalization and exploration in various research fields.
Properties
Molecular Formula |
C11H14N2O |
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Molecular Weight |
190.24 g/mol |
IUPAC Name |
N-(1-amino-2,3-dihydro-1H-inden-4-yl)acetamide |
InChI |
InChI=1S/C11H14N2O/c1-7(14)13-11-4-2-3-8-9(11)5-6-10(8)12/h2-4,10H,5-6,12H2,1H3,(H,13,14) |
InChI Key |
KLQPQXOMHBOUAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1CCC2N |
Origin of Product |
United States |
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